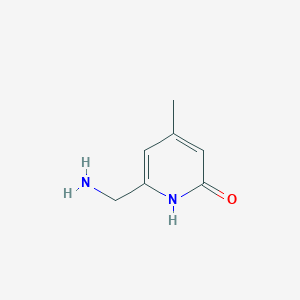
6-(Aminomethyl)-4-methylpyridin-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Aminomethyl)-4-methylpyridin-2-OL is a chemical compound that belongs to the class of aminomethylated pyridines This compound is characterized by the presence of an aminomethyl group (-CH2NH2) attached to the 6th position of a 4-methylpyridin-2-OL ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-methylpyridin-2-OL can be achieved through several methods. One common approach involves the Mannich reaction, where a primary amine, formaldehyde, and a compound containing an active hydrogen atom (such as a pyridine derivative) are reacted together . The reaction typically proceeds under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Mannich reactions using continuous flow reactors to ensure consistent product quality and high throughput. The reaction conditions are optimized to maximize yield and minimize by-products, often involving the use of solvents and catalysts that are easily recoverable and recyclable.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Aminomethyl)-4-methylpyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of aminomethylated derivatives.
Applications De Recherche Scientifique
6-(Aminomethyl)-4-methylpyridin-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of complex organic molecules
Mécanisme D'action
The mechanism of action of 6-(Aminomethyl)-4-methylpyridin-2-OL involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)pyridine: Similar structure but lacks the methyl group at the 4th position.
4-Methylpyridin-2-OL: Lacks the aminomethyl group.
6-(Aminomethyl)pyridin-2-OL: Similar but without the methyl group at the 4th position.
Uniqueness
6-(Aminomethyl)-4-methylpyridin-2-OL is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
6-(aminomethyl)-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-5-2-6(4-8)9-7(10)3-5/h2-3H,4,8H2,1H3,(H,9,10) |
Clé InChI |
IFCNSESKYSLYQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC(=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















